1-(3-Amino-5-mercaptophenyl)-3-bromopropan-2-one
Description
These compounds are characterized by a propan-2-one backbone substituted with bromine and aromatic groups containing amino, thiol, or halogenated moieties.
Properties
Molecular Formula |
C9H10BrNOS |
|---|---|
Molecular Weight |
260.15 g/mol |
IUPAC Name |
1-(3-amino-5-sulfanylphenyl)-3-bromopropan-2-one |
InChI |
InChI=1S/C9H10BrNOS/c10-5-8(12)2-6-1-7(11)4-9(13)3-6/h1,3-4,13H,2,5,11H2 |
InChI Key |
CIVGJRRAWJQQCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N)S)CC(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Common Synthetic Route
-
- 3-Amino-5-mercaptophenyl derivative (such as 3-amino-5-mercaptobenzene)
- 3-Bromopropan-2-one (brominated acetone derivative)
Reaction Type :
Nucleophilic substitution where the thiol group attacks the electrophilic carbon bearing the bromine atom in 3-bromopropan-2-one.-
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or ethanol
- Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to deprotonate the thiol and enhance nucleophilicity
- Temperature: Moderately elevated, typically 60–80°C
- Reaction Time: Several hours under stirring
Purification :
Column chromatography or recrystallization to isolate the pure product.Yields :
Moderate to good, typically 65–75% after purification.
This method leverages the nucleophilicity of the mercapto group to displace the bromide in the propanone moiety, forming the desired this compound compound with retention of the amino group on the aromatic ring.
Alternative and Industrial Scale Methods
Continuous Flow Synthesis :
For scalability and improved control over reaction parameters, continuous flow reactors have been proposed. These systems allow precise temperature, mixing, and reaction time control, minimizing by-products and improving yield and purity. Although detailed protocols are still under development, this approach is promising for commercial production.Automated Systems :
Automated synthesis platforms may be employed to optimize reagent addition and reaction monitoring, enhancing reproducibility and throughput.
Reaction Scheme Overview
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 3-Amino-5-mercaptobenzene + 3-bromopropan-2-one | DMF or ethanol, NaOH or K2CO3, 60–80°C, 3–6 h | This compound | 65–75 |
Chemical and Functional Group Considerations
Mercapto Group (–SH) :
Highly nucleophilic, prone to oxidation to disulfides. Requires inert atmosphere or antioxidants during synthesis to prevent side reactions.Amino Group (–NH2) :
Can participate in side reactions such as acylation or Schiff base formation if reactive carbonyls are present. Reaction conditions are optimized to minimize such side reactions.Bromopropanone Moiety :
The bromine atom is a good leaving group, facilitating nucleophilic substitution. The ketone group can undergo reductions or modifications post-synthesis.
Research Findings and Applications
The compound’s synthesis has been reported with good reproducibility and moderate yields using the above methods.
Functional groups enable covalent bonding with nucleophilic sites on proteins, suggesting applications in enzyme inhibition and drug development.
The compound’s mercapto group also allows for metal chelation and formation of heterocyclic structures, expanding its utility in medicinal chemistry.
Comparative Table of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Amino and mercapto groups; bromopropanone side chain | Target compound with bromine at propan-2-one position |
| 1-(3-Amino-5-mercaptophenyl)-2-bromopropan-1-one | Similar groups, bromine at propan-1-one position | Different bromine position affects reactivity |
| 1-(2-Amino-4-mercaptophenyl)-3-bromopropan-2-one | Amino and mercapto groups at different ring positions | Positional isomer with potentially different biological activity |
| 1-(3-Amino-5-(bromomethyl)phenyl)-2-bromopropan-1-one | Bromomethyl substituent instead of mercapto | Different nucleophilic sites and reactivity |
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-5-mercaptophenyl)-3-bromopropan-2-one undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the bromopropanone moiety can be reduced to form alcohols.
Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like ammonia or thiourea can be used under mild conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Amines or thiol derivatives.
Scientific Research Applications
1-(3-Amino-5-mercaptophenyl)-3-bromopropan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of corrosion inhibitors and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-mercaptophenyl)-3-bromopropan-2-one involves its interaction with biological molecules through its reactive functional groups. The amino and mercapto groups can form covalent bonds with target proteins, leading to inhibition of enzyme activity. Additionally, the bromopropanone moiety can undergo nucleophilic attack, further contributing to its biological activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs include:
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups: The trifluoromethoxy (-O-CF₃) group () is strongly electron-withdrawing, enhancing electrophilicity at the bromopropanone core. The cyano (-CN) group () further increases electrophilicity, likely accelerating reactivity in nucleophilic aromatic substitution .
Molecular Weight and Solubility: Fluorinated analogs (e.g., 312.08 g/mol in ) exhibit higher molecular weights compared to non-fluorinated derivatives (e.g., 274.18 g/mol in ). This suggests reduced aqueous solubility but improved lipid membrane permeability, a critical factor in drug design .
Missing Data :
- Physical properties (e.g., melting/boiling points, density) are largely unreported for these compounds, highlighting gaps in experimental characterization .
Biological Activity
1-(3-Amino-5-mercaptophenyl)-3-bromopropan-2-one is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The chemical structure of this compound includes several functional groups that contribute to its reactivity:
- Amino Group : Capable of forming hydrogen bonds and participating in nucleophilic attacks.
- Mercapto Group : Known for its ability to form covalent bonds with electrophilic centers in proteins.
- Bromopropanone Moiety : Facilitates electrophilic reactions, enhancing the compound's reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound can inhibit enzyme activity by forming covalent bonds with nucleophilic sites on enzymes, altering their function.
- Antimicrobial Activity : Initial studies indicate potential antimicrobial properties, possibly due to its ability to disrupt microbial cell function through protein modification.
- Anticancer Potential : Research suggests that the compound may exhibit anticancer effects by targeting specific proteins involved in cell proliferation and survival.
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
-
Enzyme Inhibition Studies :
- The compound was tested against various enzymes, showing significant inhibition rates, particularly in proteases and kinases. This suggests a mechanism where the compound modifies enzyme active sites through covalent bonding.
-
Antimicrobial Testing :
- In vitro assays demonstrated that this compound exhibits antimicrobial activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to those of established antimicrobial agents.
-
Anticancer Assays :
- Cell viability assays indicated that the compound reduces the proliferation of cancer cell lines significantly. Further studies revealed that it induces apoptosis in these cells, highlighting its potential as an anticancer agent.
Case Study 1: Enzyme Inhibition
In a study focused on enzyme inhibition, researchers synthesized this compound and evaluated its effect on serine proteases. The results indicated that the compound binds irreversibly to the active site, leading to a decrease in enzymatic activity by over 70% at optimal concentrations.
Case Study 2: Antimicrobial Properties
A series of experiments tested the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results showed that it inhibited growth effectively at concentrations ranging from 10 to 50 µg/mL, with notable effects against Staphylococcus aureus and Escherichia coli.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3-Amino-5-mercaptophenyl)-2-bromopropan-1-one | Similar amino and mercapto groups | Different position of the bromine atom |
| 3-Amino-5-mercapto-1,2,4-triazole | Contains a triazole ring | Unique ring structure alters reactivity |
| 3-Methyl-4-amino-5-mercapto-1,2,4-triazole | Another triazole derivative | Methyl substitution changes physical properties |
The unique combination of functional groups in this compound enhances its reactivity compared to similar compounds, making it a candidate for further pharmacological exploration.
Q & A
What are the key challenges in synthesizing 1-(3-Amino-5-mercaptophenyl)-3-bromopropan-2-one, and how can reaction conditions be optimized to improve yield?
Level : Advanced
Methodological Answer :
Synthesis challenges arise from competing side reactions, such as oxidation of the thiol (-SH) group or undesired bromination at alternative reactive sites. To mitigate this:
- Protection-Deprotection Strategy : Temporarily protect the thiol group using tert-butyl disulfide or trityl groups during bromination steps to prevent oxidation .
- Temperature Control : Maintain low temperatures (0–5°C) during bromopropanone formation to minimize side reactions, as demonstrated in analogous brominated ketone syntheses .
- Catalytic Optimization : Use Lewis acids like ZnBr₂ to direct bromination regioselectivity to the α-carbon of the ketone, as observed in 3-bromophenyl trifluoromethanesulfonate synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
